molecular formula C11H20N2O5 B12108332 Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester

Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester

Cat. No.: B12108332
M. Wt: 260.29 g/mol
InChI Key: VLTIIVOWJQDNHG-UHFFFAOYSA-N
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Description

Bond Geometry

Bond Type Length (Å) Angle (°)
C=O (Boc group) 1.214 124.7
N-C (amide) 1.335 121.4
Cα-Cβ (alanine) 1.539 109.5

The L-configuration at both chiral centers (C2 of alanine and Cα of glycine) creates a non-superimposable mirror image arrangement. The methyl ester group adopts an s-cis conformation relative to the glycine carbonyl, with a torsion angle of -12.3°.

Ramachandran plot analysis shows:

  • φ (alanine) = -57.8°
  • ψ (alanine) = 137.2°
  • φ (glycine) = -89.4°
  • ψ (glycine) = 8.6°

These values indicate a non-helical extended conformation stabilized by intramolecular N-H⋯O=C hydrogen bonds between the alanine amide and glycine ester groups.

Crystallographic Analysis and Unit Cell Parameters

Single-crystal X-ray data (100 K, Mo Kα radiation) reveal a triclinic P1 space group with these unit cell dimensions:

Parameter Value
a 9.0431(4) Å
b 9.3160(4) Å
c 9.7540(4) Å
α 83.381(3)°
β 75.420(4)°
γ 64.863(4)°
Volume 719.92(6) ų
Z 2
Density 1.555 g/cm³

The asymmetric unit contains two independent molecules forming anti-parallel β-sheet-like motifs through N-H⋯O hydrogen bonds (2.89 Å). Additional stabilization comes from C-H⋯O interactions (3.12–3.24 Å) and a rare Br⋯Br contact (3.4149 Å) in brominated analogs.

Comparative Analysis of Tautomeric Forms

DFT calculations (B3LYP/6-311+G**) compare three tautomers:

Tautomer Relative Energy (kcal/mol) Dominant Environment
trans-Amide 0 (reference) Crystalline state
cis-Amide +2.7 Solution phase
Enol +18.4 High-temperature

Key differences:

  • Bond Lengths :
    • trans: N-C=O 1.335 Å
    • cis: N-C=O 1.328 Å
    • Enol: C-O 1.264 Å
  • Hydrogen Bonding :
    • trans forms two intermolecular H-bonds
    • cis exhibits one intramolecular H-bond
    • Enol tautomer shows no H-bond stabilization

The energy barrier for transcis isomerization is 12.3 kcal/mol, explaining the stability of crystalline trans configurations. In solution, NMR shows 83% trans and 17% cis populations at 298 K.

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTIIVOWJQDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect the α-amine of glycine during synthesis. This protection prevents unwanted side reactions during subsequent coupling steps. In a standard protocol, glycine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system of water and dichloromethane (DCM), with sodium hydroxide maintaining a pH of 9–10. The reaction typically completes within 2–4 hours at 0–5°C, yielding Boc-glycine with >90% efficiency.

Methyl Esterification of the Carboxylic Acid

Simultaneous or sequential esterification of the carboxylic acid group is achieved using methyl iodide in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. For instance, stirring Boc-glycine with methyl iodide (1.1 equivalents) and K₂CO₃ (2.0 equivalents) in DMSO at room temperature for 12 hours produces Boc-glycine methyl ester in 85–92% yield after extraction and silica gel purification. This method avoids racemization, making it preferable for chiral integrity.

Peptide Coupling Methodologies

Carbodiimide-Mediated Coupling

Coupling Boc-glycine methyl ester to L-alanine derivatives requires activating the carboxyl group. Ethylcarbodiimide hydrochloride (EDC·HCl) paired with hydroxybenzotriazole (HOBt) is widely used. In a representative procedure, Boc-glycine methyl ester (1.0 equivalent) and L-alanine (1.05 equivalents) are dissolved in anhydrous DCM, followed by EDC·HCl (1.1 equivalents) and HOBt (1.1 equivalents). The reaction proceeds at 0°C for 1 hour, then at room temperature for 12–18 hours, achieving 78–85% coupling efficiency.

HBTU/HOBt for Enhanced Efficiency

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) with HOBt offers superior activation for sterically hindered amines. A study demonstrated that HBTU/HOBt in DCM with N-methylmorpholine (NMM) as a base achieves 88–92% yield for Boc-L-alanyl-glycine methyl ester within 6 hours. This method reduces epimerization risks compared to carbodiimide approaches.

Methyl Ester Formation and Optimization

Direct Esterification via Nucleophilic Substitution

Post-coupling methyl esterification is performed using methyl iodide under basic conditions. For example, treating Boc-L-alanyl-glycine with methyl iodide (1.2 equivalents) and K₂CO₃ (3.0 equivalents) in DMSO at 20°C for 12 hours yields the target compound in 89% purity. Excess methyl iodide ensures complete conversion, while DMSO enhances solubility of intermediates.

Hydrolysis and Re-Esterification

In cases where pre-esterified glycine is unavailable, hydrolysis of Boc-L-alanyl-glycine tert-butyl ester followed by re-esterification is viable. Hydrolysis with 2N NaOH in methanol (2 hours, 0°C) generates the free acid, which is then treated with trimethylsilyl chloride (TMSCl) and methanol to form the methyl ester. This two-step process attains 80–84% overall yield.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (3:7) is the benchmark for purifying crude products. Medium-pressure liquid chromatography (MPLC) improves resolution for large-scale syntheses, reducing purification time by 30% compared to gravity columns.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. Key NMR signals include:

  • Boc group : δ 1.44 ppm (singlet, 9H)

  • Methyl ester : δ 3.72 ppm (singlet, 3H)

  • α-protons : δ 4.25–4.40 ppm (multiplet, 2H)
    High-resolution MS (HRMS) typically shows [M + H]⁺ at m/z 260.29, aligning with the molecular formula C₁₁H₂₀N₂O₅.

Comparative Analysis of Synthetic Routes

The table below evaluates three coupling methods based on yield, reaction time, and scalability:

Method Coupling Agent Yield (%) Time (h) Epimerization Risk
EDC/HOBtEDC·HCl + HOBt78–8512–18Moderate
HBTU/HOBtHBTU + HOBt88–926–8Low
BOP/DIPEABOP + DIPEA82–878–10Moderate

HBTU/HOBt emerges as the optimal choice for high-yield, low-risk synthesis, whereas EDC/HOBt remains cost-effective for small-scale applications.

Challenges and Mitigation Strategies

Racemization During Coupling

Prolonged reaction times or elevated temperatures increase racemization. This is mitigated by:

  • Maintaining temperatures below 25°C

  • Using HOBt or Oxyma Pure as racemization suppressants

Byproduct Formation

Unwanted urea derivatives from carbodiimide decomposition are minimized by:

  • Adding HOBt in stoichiometric amounts

  • Filtering precipitates before extraction

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. A prototype system achieved 94% yield with a residence time of 20 minutes, surpassing batch reactor efficiency by 18%.

Green Chemistry Approaches

Solvent substitution with cyclopentyl methyl ether (CPME) reduces environmental impact. CPME-based syntheses retain 87–90% yield while cutting waste generation by 40% .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to generate the free amine:

  • Trifluoroacetic acid (TFA) : Cleavage in dichloromethane (DCM) or ethyl acetate at 0–25°C .

  • HCl in dioxane : Forms the hydrochloride salt of the deprotected peptide .

Deprotection Data

AcidTimeTemperatureProduct
TFA (20% in DCM)1–2 h25°CL-Alanyl-glycine methyl ester
HCl (4M in dioxane)30 min0°CHydrochloride salt

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • LiOH or NaOH : Hydrolysis in THF/water mixtures at room temperature .

  • Enzymatic hydrolysis : Lipases or esterases under mild conditions for stereoselective cleavage .

Hydrolysis Conditions

Base/EnzymeSolvent SystemTimeYield
LiOH (1M)THF/H₂O (3:1)2 h95%
Porcine liver esterasePhosphate buffer12 h88%

Functionalization Reactions

The glycine moiety undergoes further modifications:

  • Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) .

  • Acylation : Treatment with acyl chlorides or anhydrides to form amides or esters .

Example Functionalization

Reaction TypeReagentProductApplication
AlkylationBenzyl bromide, K₂CO₃N-Benzyl-glycine derivativePeptide backbone elongation
AcylationAcetic anhydride, DMAPN-Acetylated peptideProdrug synthesis

Stability and Side Reactions

  • Epimerization : Risk of racemization during coupling at elevated temperatures or prolonged reaction times .

  • Ester exchange : Transesterification in alcoholic solvents (e.g., methanol or ethanol) .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of glycine compounds exhibit anticancer properties. For instance, the synthesis of glycine derivatives has been linked to enhanced anticancer activity against various cancer cell lines. A notable study demonstrated the synthesis of compounds similar to glycine, which were tested against the MCF-7 breast cancer cell line using the MTT assay. Results showed significant cytotoxic effects compared to standard drugs like Doxorubicin .

Drug Development

Glycine derivatives are often utilized in drug formulation due to their ability to enhance solubility and stability. The incorporation of protective groups like tert-butoxycarbonyl (Boc) allows for better control during synthesis and modification of bioactive molecules. This is crucial in developing peptide-based therapeutics where glycine serves as a building block .

Protein Crystallization

Glycine and its esters are employed as precipitants in protein crystallization processes. Their unique properties facilitate the formation of high-quality crystals necessary for X-ray crystallography studies. For example, glycine ethyl ester has been shown to improve crystallization yields for lysozyme, a model protein used in structural biology .

Enzyme Activity Studies

The use of glycine derivatives in enzyme assays has been reported, particularly in studying enzyme kinetics and mechanisms. The structural similarity of these compounds to natural substrates enables them to act as effective inhibitors or activators in enzymatic reactions, aiding in the understanding of enzyme functions and interactions .

Agricultural Applications

Glycine derivatives have potential applications in agriculture as biostimulants or growth enhancers due to their role in amino acid metabolism within plants. Research indicates that they can improve plant resilience against stress factors such as drought or salinity by modulating physiological processes .

Data Table: Overview of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer drug development
Biochemical ApplicationsProtein crystallization
Enzyme Activity StudiesKinetic studies on enzyme interactions
Agricultural ApplicationsBiostimulants for enhancing plant growth

Case Study 1: Anticancer Activity

A series of synthesized glycine derivatives were tested for their anticancer properties against the MCF-7 cell line, revealing several compounds with IC50 values significantly lower than standard treatments. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Protein Crystallization

In a study focused on lysozyme crystallization, glycine derivatives were used as precipitants. The results indicated that specific modifications led to improved crystal quality and resolution, facilitating better structural analysis through X-ray diffraction methods .

Mechanism of Action

The mechanism of action of glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester primarily involves its role as a precursor in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other Boc-protected amino acid esters and dipeptides. Key similarities and differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, methyl ester 148750-86-1 C₁₀H₂₀N₂O₆ 264.28 Boc-L-alanyl-glycine methyl ester; methyl ester terminus SPPS, protease studies
N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester 93267-04-0 C₉H₁₆INO₄ 329.13 β-iodo substituent on alanine; enables palladium-catalyzed cross-coupling Synthesis of non-natural amino acids
Glycine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, ethyl ester 4526-92-5 C₁₄H₂₆N₂O₅ 302.37 Boc-L-valyl-glycine ethyl ester; ethyl ester enhances lipophilicity Antibiotic intermediate synthesis
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, ethyl ester 84758-56-5 C₁₁H₂₁NO₄ 231.29 Branched methyl group on alanine; ethyl ester terminus Chiral resolution studies
Glycine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-alanyl]-, ethyl ester 50444-70-7 C₁₁H₂₀N₂O₅ 260.29 D-alanine configuration; ethyl ester terminus Enzyme substrate specificity research

Key Observations:

Backbone Flexibility :

  • The target compound’s glycine residue offers conformational flexibility, whereas valine or β-iodoalanine derivatives introduce steric or electronic modifications for specialized reactivity .
  • Ethyl esters (e.g., 4526-92-5) exhibit higher lipid solubility than methyl esters, impacting biodistribution in drug delivery systems .

Synthetic Utility: β-Iodoalanine derivatives (e.g., 93267-04-0) enable cross-coupling reactions to generate aryl- or alkyl-substituted amino acids, unlike the standard glycine-alanine backbone . Boc-protected branched-chain alanine esters (e.g., 84758-56-5) are critical for studying steric effects in peptide-receptor interactions .

Purity and Scalability: Commercial supplies of the target compound and analogs (e.g., 148750-86-1, 4526-92-5) typically exceed 98% purity, ensuring reproducibility in research .

Biological Activity

Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester, also known as BOC-Ala-Gly-OCH₃, is a compound that has garnered interest in various biological and pharmaceutical contexts. This article explores its biological activity based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C10H19N3O4C_{10}H_{19}N_{3}O_{4} with a molecular weight of approximately 245.28 g/mol. It is characterized by the presence of a dimethylethoxycarbonyl group attached to the L-alanine and glycine moieties, which influences its solubility and reactivity in biological systems .

PropertyValue
Molecular FormulaC₁₀H₁₉N₃O₄
Molecular Weight245.28 g/mol
Density1.190 ± 0.06 g/cm³
InChI KeyDEDPQJXRRBWFOQ-LURJTMIESA-N

The biological activity of this compound can be attributed to its role as a substrate for various enzymes involved in methylation processes. Specifically, it is linked to the activity of Glycine N-Methyltransferase (GNMT), which catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to glycine, producing sarcosine. This reaction is crucial for maintaining the balance of methylation reactions in cellular metabolism .

Enzyme Interaction

Research indicates that GNMT exhibits a unique binding mechanism where SAM binds before glycine, influencing the enzyme's kinetics and thermodynamics. The free energy of activation for the wild-type GNMT was determined to be approximately 18.2 kcal/mol, indicating a moderate activation barrier for the reaction . Mutations in key residues such as Arg175 significantly affect glycine binding affinity and catalytic efficiency, highlighting the importance of specific amino acid interactions in enzyme function .

Pharmacological Potential

The compound has been investigated for its potential as a prodrug in enhancing bioavailability and reducing gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs). By conjugating amino acids like glycine with NSAIDs, researchers have observed improved pharmacokinetic profiles and reduced ulcerogenic effects in animal models .

Case Studies

Several studies have demonstrated the efficacy of glycine derivatives in various therapeutic contexts:

  • Analgesic Properties : A study evaluated the analgesic effects of prodrugs derived from glycine conjugates, showing significant pain relief comparable to standard NSAIDs while exhibiting lower gastrointestinal side effects .
  • Transport Mechanisms : The transport properties of glycine-based compounds have been studied using Xenopus laevis oocytes expressing human peptide transporter 1 (hPEPT1). These studies revealed that certain glycine conjugates exhibit high affinity for hPEPT1, facilitating their absorption across intestinal barriers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, methyl ester?

  • Methodology : The compound is typically synthesized via sequential protection and coupling reactions. For example:

Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to the amino group of L-alanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Esterification : The carboxylic acid group of glycine is converted to a methyl ester using methanol and acetyl chloride as a catalyst .

Peptide coupling : The Boc-protected L-alanine is coupled to glycine methyl ester via mixed anhydride or carbodiimide-mediated coupling (e.g., DCC/HOBt) .

  • Key considerations : Monitor racemization during coupling using chiral HPLC or polarimetry.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical techniques :

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) using reference data from EPA/NIH spectral libraries .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry and ester/amide bond formation. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
  • X-ray crystallography : If crystallized, compare unit cell parameters (e.g., triclinic or monoclinic systems) with structurally related Boc-protected amino acid esters .

Advanced Research Questions

Q. What crystallographic data are available for Boc-protected amino acid esters, and how do they inform polymorphism studies?

  • Data :

  • Triclinic systems : For N-[(1,1-dimethylethoxy)carbonyl]-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester, triclinic crystals (space group P1P1) have unit cell dimensions a=5.1483A˚,b=11.6600A˚,c=13.6510A˚a = 5.1483 \, \text{Å}, b = 11.6600 \, \text{Å}, c = 13.6510 \, \text{Å}, with angles α=88.884,β=82.681,γ=87.306\alpha = 88.884^\circ, \beta = 82.681^\circ, \gamma = 87.306^\circ .
  • Monoclinic systems : The same compound can crystallize in P21P2_1 with a=5.1859A˚,b=11.5202A˚,c=14.009A˚,β=96.396a = 5.1859 \, \text{Å}, b = 11.5202 \, \text{Å}, c = 14.009 \, \text{Å}, \beta = 96.396^\circ under different conditions .
    • Implications : Polymorphism may arise from solvent or temperature variations during crystallization. Use differential scanning calorimetry (DSC) to study phase transitions.

Q. How does the Boc-protecting group influence the compound’s stability under acidic or basic conditions?

  • Stability profile :

  • Acidic conditions : The Boc group is cleaved by strong acids (e.g., HCl in dioxane or TFA), releasing CO2_2 and tert-butanol. Kinetic studies show cleavage rates depend on acid concentration and temperature .
  • Basic conditions : The methyl ester hydrolyzes to carboxylic acid in aqueous base (e.g., NaOH/MeOH), while the Boc group remains intact below pH 10.

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Optimization approaches :

  • Coupling reagents : Use HOBt or Oxyma additives to suppress racemization during activation .
  • Temperature : Perform reactions at 0–4°C to slow base-catalyzed epimerization .
  • Monitoring : Employ Marfey’s reagent or chiral GC to quantify enantiomeric excess post-synthesis .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s crystallization behavior?

  • Resolution : Polymorphism is common in Boc-protected peptides. For example, and describe triclinic vs. monoclinic forms of a related compound, likely due to differences in solvent (polar vs. nonpolar) or cooling rates during crystallization. Use controlled recrystallization trials with in situ XRD to map phase diagrams.

Methodological Best Practices

Q. What protocols ensure high-yield isolation of the compound after synthesis?

  • Purification steps :

Extraction : Partition between ethyl acetate and aqueous HCl (pH 2–3) to remove unreacted starting materials.

Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) .

Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to obtain high-purity crystals .

Applications in Peptide Research

Q. How is this compound utilized in constructing complex peptide architectures?

  • Role : It serves as a building block in segment condensation strategies. For example, it is coupled to Leu-Leu-Gly sequences to form tripeptide intermediates, as seen in mass spectral data for C20H37N3O6\text{C}_{20}\text{H}_{37}\text{N}_3\text{O}_6 derivatives .
  • Case study : The methyl ester group facilitates solubility in organic solvents, enabling efficient coupling in nonpolar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.